molecular formula C24H25N3O6 B14920611 Ethyl 4-({[2-(5-acetyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl)phenoxy]acetyl}amino)benzoate

Ethyl 4-({[2-(5-acetyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl)phenoxy]acetyl}amino)benzoate

Cat. No.: B14920611
M. Wt: 451.5 g/mol
InChI Key: LXIYECOMRZWUML-UHFFFAOYSA-N
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Description

ETHYL 4-({2-[2-(5-ACETYL-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-4-PYRIMIDINYL)PHENOXY]ACETYL}AMINO)BENZOATE is a complex organic compound with a unique structure that includes a pyrimidine ring, phenoxy group, and benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-({2-[2-(5-ACETYL-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-4-PYRIMIDINYL)PHENOXY]ACETYL}AMINO)BENZOATE typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as acetylacetone and urea under acidic or basic conditions.

    Attachment of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction using phenol derivatives and suitable leaving groups.

    Formation of the Benzoate Ester: The final step involves esterification of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-({2-[2-(5-ACETYL-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-4-PYRIMIDINYL)PHENOXY]ACETYL}AMINO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or benzoate ester groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Phenol derivatives in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy or benzoate derivatives.

Scientific Research Applications

ETHYL 4-({2-[2-(5-ACETYL-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-4-PYRIMIDINYL)PHENOXY]ACETYL}AMINO)BENZOATE has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It can be utilized in the development of new materials with specific properties such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of ETHYL 4-({2-[2-(5-ACETYL-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-4-PYRIMIDINYL)PHENOXY]ACETYL}AMINO)BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-({2-[2-(5-ACETYL-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-4-PYRIMIDINYL)PHENOXY]ACETYL}AMINO)BENZOATE: shares structural similarities with other pyrimidine-based compounds and phenoxy derivatives.

Uniqueness

  • The unique combination of a pyrimidine ring, phenoxy group, and benzoate ester in this compound provides distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C24H25N3O6

Molecular Weight

451.5 g/mol

IUPAC Name

ethyl 4-[[2-[2-(5-acetyl-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidin-4-yl)phenoxy]acetyl]amino]benzoate

InChI

InChI=1S/C24H25N3O6/c1-4-32-23(30)16-9-11-17(12-10-16)26-20(29)13-33-19-8-6-5-7-18(19)22-21(15(3)28)14(2)25-24(31)27-22/h5-12,22H,4,13H2,1-3H3,(H,26,29)(H2,25,27,31)

InChI Key

LXIYECOMRZWUML-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C3C(=C(NC(=O)N3)C)C(=O)C

Origin of Product

United States

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